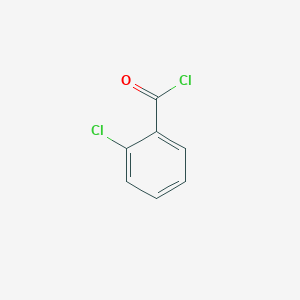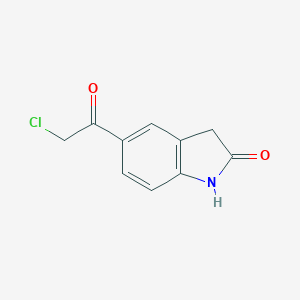
5-Chloroacetyloxindole
Descripción general
Descripción
5-Chloroacetyloxindole, also known as 5-(2-chloroacetyl)indolin-2-one, is a chemical compound with the molecular formula C₁₀H₈ClNO₂ and a molecular weight of 209.63 g/mol . It is a derivative of oxindole, featuring a chlorine atom attached to the acetyl group at the 5th position of the indole ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
5-Chloroacetyloxindole has several applications in scientific research:
Safety and Hazards
5-Chloroacetyloxindole may cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists or if skin irritation occurs . Contaminated clothing should be removed and washed before reuse .
Análisis Bioquímico
Biochemical Properties
5-Chloroacetyloxindole plays a significant role in biochemical reactions due to its potential for nucleophilic substitution reactions. The carbonyl group within the oxindole ring can react with nucleophiles, leading to the replacement of the chlorine atom with another group. This property makes it a useful cysteine-modifying agent in proteomic research, where it can alter protein function or stability by modifying cysteine residues in proteins. Additionally, this compound interacts with enzymes such as tyrosine kinase inhibitors, highlighting its importance in biochemical pathways .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the viability and motility of cancer cells, potentially inhibiting cell invasion and altering energy metabolism . The compound’s impact on cell signaling pathways, such as the AKT signaling cascade, further underscores its role in modulating cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through nucleophilic substitution reactions. The electrophilic carbonyl group within the oxindole ring can react with nucleophiles, such as the thiol group in cysteine residues, leading to modifications in protein structure and function. This interaction can result in enzyme inhibition or activation, thereby influencing various biochemical pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is stable under inert gas (nitrogen or argon) at temperatures between 2-8°C . Long-term studies have shown that this compound can maintain its activity and function over extended periods, although its stability may be influenced by environmental factors such as temperature and light exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular functions and metabolic pathways. At higher doses, it can cause toxic or adverse effects, including alterations in metabolite levels and potential toxicity . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s role in glycolipid metabolism and its influence on short-chain fatty acids highlight its importance in maintaining energy balance and normal physiological functions . Additionally, this compound can modulate the activity of enzymes involved in glucose and lipid metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s solubility in dimethylformamide and its crystalline powder form facilitate its distribution within cellular compartments . These interactions influence the localization and accumulation of this compound, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s presence in various subcellular locations can influence its activity and function, contributing to its role in biochemical reactions and cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroacetyloxindole typically involves the reaction of indole derivatives with chloroacetyl chloride under controlled conditions. One common method includes the following steps:
Starting Material: Indole or its derivatives.
Reagent: Chloroacetyl chloride.
Catalyst: A base such as pyridine or triethylamine.
Solvent: Anhydrous conditions using solvents like dichloromethane.
Reaction Conditions: The reaction is carried out at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 5-Chloroacetyloxindole undergoes various chemical reactions, including:
Nucleophilic Acyl Substitution: The carbonyl group can react with nucleophiles, leading to the replacement of the chlorine atom with another group.
Condensation Reactions: The NH group within the indole ring can participate in condensation reactions with other molecules containing carbonyl groups.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Conditions: Typically carried out in the presence of a base and under anhydrous conditions to prevent hydrolysis.
Major Products:
Substituted Oxindoles: Formed through nucleophilic substitution reactions.
Condensation Products: Resulting from reactions with carbonyl-containing compounds.
Mecanismo De Acción
The specific mechanism of action of 5-Chloroacetyloxindole is not well-understood. its potential for nucleophilic substitution reactions suggests its possible use as a cysteine-modifying agent in proteomic research. Cysteine is an amino acid with a thiol group (SH) that can react with electrophiles.
Comparación Con Compuestos Similares
5-(2-Chloroacetyl)-6-chlorooxindole: A similar compound with an additional chlorine atom at the 6th position.
5-(2-Chloropropanoyl)-2,3-dihydro-1H-indol-2-one: Another derivative with a different acyl group.
Uniqueness: 5-Chloroacetyloxindole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for targeted modifications, making it a valuable intermediate in synthetic chemistry.
Propiedades
IUPAC Name |
5-(2-chloroacetyl)-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c11-5-9(13)6-1-2-8-7(3-6)4-10(14)12-8/h1-3H,4-5H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJWBEAGVWVEDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C(=O)CCl)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366179 | |
| Record name | 5-Chloroacetyloxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65435-04-3 | |
| Record name | 5-Chloroacetyloxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Chloroacetyl)-1,3-dihydro-2H-indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-Chloroacetyloxindole in organic synthesis?
A1: this compound serves as a valuable building block in synthesizing thiazole-containing indole derivatives []. The research highlights its reactivity with thiourea, substituted thioureas, and thioamides via the Hantzsch reaction. This reaction efficiently yields a diverse range of 5-(2-substituted-thiazol-4-yl)indolin-2-one derivatives, demonstrating its utility in creating structurally diverse compounds for potential medicinal chemistry applications.
Q2: Can you elaborate on the reaction conditions used with this compound in the study?
A2: The study employed mild reaction conditions for synthesizing thiazole-containing indole derivatives using this compound []. The reactions were conducted in absolute ethanol as the solvent, eliminating the need for harsh reagents or extreme temperatures. This approach contributes to the method's overall efficiency and simplifies the synthesis process.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

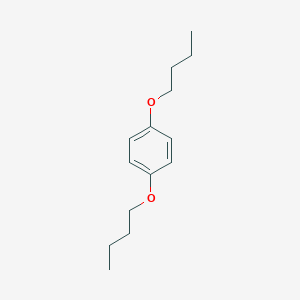
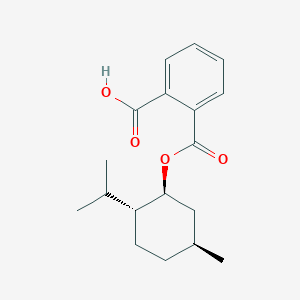
![Methyl imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B152512.png)
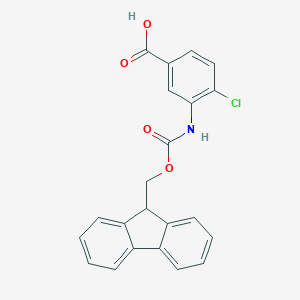
![2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B152516.png)
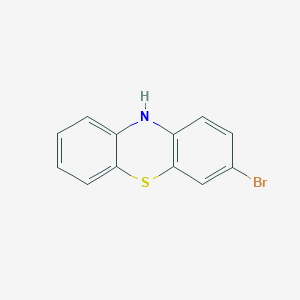
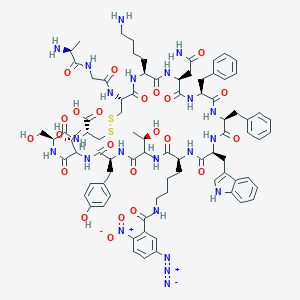
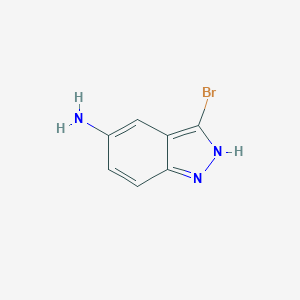
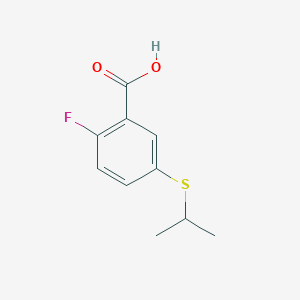
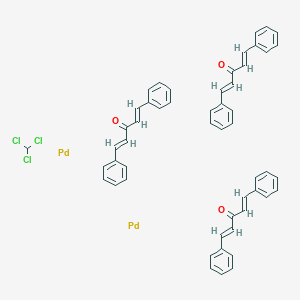
![2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B152538.png)
![3-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B152541.png)
![3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B152542.png)
